molecular formula C7H2BrClF3N3 B1487225 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231674-78-3

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No.: B1487225
CAS No.: 2231674-78-3
M. Wt: 300.46 g/mol
InChI Key: GJTAJXHNNSAZKY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS 2231674-78-3) is a high-purity, multifunctional chemical building block designed for advanced research applications. With a molecular formula of C 7 H 2 BrClF 3 N 3 and a molecular weight of 300.46 g/mol , this compound integrates a pyridine ring heterocycle with bromo and chloro substituents, offering distinct sites for selective cross-coupling reactions. Its defining feature is the 3-(trifluoromethyl)-3H-diazirinyl group, a highly specialized moiety that serves as a potent photoactivatable crosslinker. Upon irradiation with ultraviolet light (typically ~350 nm), the diazirine ring generates a reactive carbene intermediate, enabling the study of biomolecular interactions and the development of covalent inhibitors in chemical biology and drug discovery research . This compound requires strict handling and storage protocols to maintain stability. It must be stored sealed in a dry environment, preferably in a freezer at -20°C, and protected from light under an inert atmosphere . Researchers should note that this is a hazardous material; it is classified as flammable solid (UN 1325, Class 4.1) and can cause skin and serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTAJXHNNSAZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a heterocyclic compound notable for its unique structural features, which include a pyridine ring with bromine and chlorine substitutions, and a diazirine moiety containing a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its distinct chemical reactivity and biological properties, particularly its application in photoaffinity labeling (PAL) techniques.

The compound has the following chemical characteristics:

  • Chemical Formula : C₇H₂BrClF₃N₃
  • Molecular Weight : 300.46 g/mol
  • CAS Number : 2231674-78-3

The presence of the diazirine group allows for covalent bonding with biological targets upon activation by UV light, making it an effective tool for studying protein-ligand interactions in complex biological systems.

Upon exposure to UV light, the diazirine moiety generates reactive intermediates that can covalently attach to nearby nucleophiles, facilitating the study of protein interactions. This photochemical reactivity is crucial for applications in biochemical research, particularly in understanding the mechanisms of drug action and target identification .

Biological Activity

The biological activity of this compound can be summarized as follows:

1. Protein-Ligand Interactions

  • The compound is utilized in PAL techniques to investigate protein interactions. It forms stable covalent bonds with proteins upon UV activation, enabling researchers to map binding sites and understand interaction dynamics .
  • Studies have shown that diazirine derivatives can enhance the binding affinity and specificity of ligands to their target proteins .

2. Fluorescence Enhancement

  • Research indicates that compounds incorporating diazirine groups can exhibit significant fluorescence enhancement after cross-linking with target proteins. This property is beneficial for visualizing protein interactions in live cells .

3. Stability and Reactivity

  • The trifluoromethyl group contributes to the lipophilicity and stability of the compound, potentially increasing its bioavailability in biological systems. Stability studies have shown that modified diazirines maintain integrity under various light conditions, which is crucial for experimental applications .

Comparative Analysis with Similar Compounds

To highlight the unique aspects of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-chloropyridineContains bromine and chlorine on pyridineCommonly used in synthetic chemistry
3-(Trifluoromethyl)-3H-diazirinContains only the diazirine moietyLacks pyridine structure but retains reactivity
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic AcidSimilar diazirine functionalityUsed in biochemical applications

The combination of halogenated pyridine structure and trifluoromethyl-substituted diazirine in this compound provides enhanced reactivity and stability, making it particularly useful for applications requiring photoactivation and covalent bonding with target molecules.

Case Studies

Several case studies illustrate the application of this compound in research:

  • Photoaffinity Labeling in Protein Studies : A study demonstrated the use of this compound to label specific proteins in cell lysates, allowing for detailed mapping of protein-protein interactions under physiological conditions.
  • Fluorescent Imaging : In another case, researchers utilized this compound to create a fluorescent probe that enabled real-time imaging of cellular processes, showcasing its potential as a tool for live-cell imaging applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₂BrClF₃N₃
  • Molecular Weight : 300.46 g/mol
  • CAS Number : 2231674-78-3

The presence of the diazirine group allows for photoaffinity labeling , where the compound can covalently bond with biological targets upon activation by light. This property is particularly useful in studying protein-ligand interactions.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound's ability to form covalent bonds with proteins makes it valuable for drug discovery and development. It can be used to identify potential drug targets by labeling specific proteins in complex biological systems.
  • Photoaffinity Labeling Techniques
    • Upon exposure to UV light, the diazirine moiety generates reactive intermediates that can covalently attach to nearby nucleophiles. This feature is exploited in various biochemical applications, including mapping protein interactions and studying receptor-ligand dynamics.
  • Biological Activity Studies
    • Research indicates that compounds containing diazirine groups exhibit interesting biological activities, which may include antimicrobial or anticancer properties. The trifluoromethyl group enhances lipophilicity and stability, potentially increasing bioavailability.
  • Chemical Biology
    • 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine can be utilized in chemical biology to probe cellular mechanisms and understand molecular pathways by selectively tagging biomolecules within living systems.

Case Studies

  • Protein Interaction Studies
    • In a study focusing on the interaction of ligands with G-protein coupled receptors (GPCRs), researchers utilized this compound to label specific binding sites on the receptor, enabling detailed mapping of ligand-receptor interactions under physiological conditions.
  • Drug Development
    • A recent investigation into novel anticancer agents incorporated this compound as a photoaffinity probe to selectively target cancer cell receptors, demonstrating its potential as a lead compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine-Containing Analogues

(a) 3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS 1249608-32-9)
  • Molecular Formula : C₈H₂ClF₆N₃
  • Molecular Weight : 289.57 g/mol
  • Key Differences : Replaces bromine with chlorine at the 3-position. The absence of bromine reduces molecular weight and may alter reactivity in cross-coupling reactions. Both compounds share the diazirine group, suggesting similar photolytic behavior .
(b) 3-Trifluoromethyl-3-phenyldiazirine (TPD)
  • Molecular Formula : C₈H₅F₃N₂
  • Molecular Weight : 186.13 g/mol
  • Stability: TPD is stable in 1 M acid/base and at 75°C for 30 minutes. The target compound’s stability under similar conditions is inferred to be comparable due to the robust diazirine core . Photolysis Products: TPD generates 65% carbene and 35% diazo isomer upon irradiation. The target compound’s diazirine group likely exhibits analogous photolysis, but substituents may influence carbene reactivity .

Halogenated Pyridine Derivatives

(a) 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
  • Molecular Formula : C₈H₂BrF₇N₃
  • Key Differences : Substitutes chlorine with fluorine at the 5-position. Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability compared to chlorine .
(b) 4-Bromo-5-chloro-2-fluoropyridine (CAS not provided)
  • Molecular Formula : C₅H₂BrClFN
  • Role: Used as an intermediate in coupling reactions (e.g., with pyrrolidinone derivatives). The absence of a diazirine group limits its utility in photochemical applications but highlights the versatility of bromo-chloro-pyridines in synthetic chemistry .

Pyridine Derivatives with Heterocyclic Attachments

(a) 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C₁₇H₈BrClF₃N₅
  • Key Differences: Incorporates a pyrazolo[1,5-a]pyrimidine ring, increasing structural complexity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Photolysis Reactivity
Target Compound C₈H₂BrClF₆N₃ 375.47 Br, Cl, CF₃, diazirine High (carbene)
3-Chloro-5-(trifluoromethyl)-2-(diazirinyl)pyridine C₈H₂ClF₆N₃ 289.57 Cl, CF₃, diazirine Moderate
TPD C₈H₅F₃N₂ 186.13 CF₃, diazirine High (65% carbene)
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Br, OMe N/A

Table 2: Substituent Effects on Reactivity

Substituent Position Electron Effect Impact on Reactivity Example Compound
3-Bromo Strongly withdrawing Slows nucleophilic substitution; stabilizes carbene Target Compound
5-Chloro Moderately withdrawing Enhances metabolic stability Target Compound
2-Diazirine Photolabile Enables UV-triggered carbene generation TPD
5-Methoxy Electron-donating Increases solubility; alters reaction pathways 3-Bromo-5-methoxypyridine

Preparation Methods

General Synthetic Strategy

The preparation typically involves a multi-step organic synthesis approach, where the pyridine core is functionalized sequentially to introduce the halogens and the diazirine moiety. The key synthetic challenges include:

  • Regioselective halogenation to install bromo and chloro substituents.
  • Construction of the trifluoromethyl diazirine ring.
  • Maintaining stability of the diazirine group during synthesis and purification.

Preparation of the Halogenated Pyridine Core

The synthesis often starts from commercially available or easily prepared pyridine derivatives, such as 3-bromo-5-(trifluoromethyl)pyridin-2-ol or related intermediates. A typical method for introducing the chlorine at position 2 involves treatment with phosphorus oxychloride (POCl3) under controlled heating conditions, which converts the hydroxyl group to a chloro substituent.

Step Reactants/Conditions Outcome Yield Notes
Hydroxyl to chloro substitution 3-bromo-5-(trifluoromethyl)pyridin-2-ol + POCl3, 100 °C, 5 h 3-bromo-2-chloro-5-(trifluoromethyl)pyridine 79% Purification by flash chromatography; product isolated as white solid

This step is critical to obtain the correct substitution pattern on the pyridine ring before diazirine installation.

Construction of the Trifluoromethyl Diazirine Moiety

The diazirine ring is formed through a multi-step sequence involving:

  • Conversion of a bromo or trifluoroacetyl precursor to an oxime derivative.
  • Transformation of the oxime to a tosyloxime intermediate.
  • Treatment of the tosyloxime with liquid ammonia to form the diaziridine ring.
  • Oxidation of the diaziridine to the diazirine.

A representative synthetic route adapted from related diazirine-containing compounds is as follows:

Step Intermediate Reagents/Conditions Description
1 Bromo group to trifluoroacetyl Ethyl 2,2,2-trifluoroacetate, KH, t-BuLi Introduces trifluoroacetyl group at bromo position
2 Trifluoroacetyl to tosyloxime Hydroxylamine tosylate, acidic conditions Formation of tosyloxime intermediate
3 Tosyloxime to diaziridine Liquid ammonia, pressure tube, 30 °C Cyclization to diaziridine ring
4 Diaziridine to diazirine Oxidation with MnO2 Formation of photoreactive diazirine ring

This sequence requires careful temperature and light control to preserve the sensitive diazirine ring.

Final Assembly of 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

The diazirine moiety is then coupled or introduced onto the halogenated pyridine core, often via nucleophilic substitution or cross-coupling reactions depending on the available functional groups. Given the sensitivity of the diazirine, mild conditions are preferred to avoid decomposition.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Hydroxyl to chloro substitution 3-bromo-5-(trifluoromethyl)pyridin-2-ol POCl3, 100 °C, 5 h 3-bromo-2-chloro-5-(trifluoromethyl)pyridine 79 Flash chromatography purification
2 Bromo to trifluoroacetyl conversion Bromo-substituted pyridine Ethyl 2,2,2-trifluoroacetate, KH, t-BuLi Trifluoroacetyl intermediate Not specified Precursor for diazirine formation
3 Tosyloxime formation Trifluoroacetyl intermediate Hydroxylamine tosylate Tosyloxime intermediate Not specified Key intermediate for ring closure
4 Diaziridine ring formation Tosyloxime Liquid ammonia, 30 °C, pressure tube Diaziridine intermediate Not specified Sensitive step, requires controlled conditions
5 Oxidation to diazirine Diaziridine MnO2 oxidation Trifluoromethyl diazirine moiety Not specified Final photoreactive group formation
6 Coupling to pyridine core Halogenated pyridine + diazirine intermediate Mild nucleophilic substitution or coupling Target compound Not specified Requires careful handling to preserve diazirine

Research Findings and Considerations

  • The trifluoromethyl group on the diazirine enhances both the stability and photoreactivity of the diazirine ring, critical for applications such as photoaffinity labeling.
  • The diazirine ring is sensitive to light and heat, so synthesis and purification must be performed under controlled conditions to avoid premature ring opening or decomposition.
  • The halogen substituents on the pyridine ring influence electronic properties and regioselectivity, necessitating precise control during halogenation and substitution steps.
  • Attempts to directly form diazirines from tosyloximes at elevated temperatures (>50 °C) have shown inconsistent results, highlighting the need for stepwise synthesis under milder conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine?

  • Methodology :

  • Step 1 : Start with a halogenated pyridine core (e.g., 3,5-dihalopyridine). Introduce the diazirine moiety via cyclization of trifluoroacetamidoxime under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Sequential halogenation: Bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) or Pd-catalyzed cross-coupling .
  • Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high purity (>95%) .

Q. How to confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., diazirine C-F₃ at ~120 ppm in ¹³C NMR; pyridine ring protons at 7–9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FTIR : Identify diazirine N=N stretching (~1600 cm⁻¹) and C-F stretching (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the diazirine group influence reactivity in cross-coupling reactions?

  • Key Considerations :

  • Catalyst Optimization : Use bulky ligands (e.g., XPhos or SPhos) with Pd(OAc)₂ to mitigate steric effects during Suzuki-Miyaura couplings .
  • Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) enhance reaction rates by stabilizing transition states .
  • Monitoring : Track reaction progress via TLC or LC-MS. If incomplete, increase catalyst loading (5–10 mol%) or reaction temperature (80–100°C) .

Q. What strategies improve photolabeling efficiency in biological systems?

  • Experimental Design :

  • UV Activation : Optimize wavelength (350–365 nm) and exposure time (5–10 min) to balance diazirine activation and protein denaturation .
  • Quenching Agents : Add 1 mM DTT or β-mercaptoethanol to scavenge free radicals and reduce nonspecific binding .
  • Validation : Use SDS-PAGE with fluorescent tags or LC-MS/MS to identify labeled biomolecules .

Q. How to resolve contradictions in reported solubility data for this compound?

  • Methodological Approach :

  • Solvent Screening : Test solubility in DMSO, THF, and dichloromethane via gravimetric analysis (e.g., saturate solvent, filter, evaporate, and weigh residue) .
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; diazirine-containing compounds often exhibit higher solubility in warm polar solvents .
  • Co-solvents : Use DMSO-water mixtures (e.g., 10% DMSO) for biological assays to balance solubility and biocompatibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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